molecular formula C14H13ClN2O B3884473 1-[(4-Chlorophenyl)methyl]-3-phenylurea

1-[(4-Chlorophenyl)methyl]-3-phenylurea

Cat. No.: B3884473
M. Wt: 260.72 g/mol
InChI Key: UETXSOOZNOAPLV-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-phenylurea is a urea derivative characterized by a phenyl group and a 4-chlorophenylmethyl substituent on the urea backbone. This compound has been identified as a degradation product of triclocarban (TCC), a common antimicrobial agent, under pyrolytic conditions . Its detection in pyrolysis studies highlights its role as a reductive dehalogenation intermediate, with structural stability influenced by the position and number of chlorine substituents .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETXSOOZNOAPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028669
Record name 1-[(4-Chlorophenyl)methyl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-3-phenylurea typically involves the reaction of 4-chlorobenzylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Biological Activity/Application Source Reference
1-(4-Chlorophenyl)-3-phenylurea Single 4-chlorophenylmethyl group Pyrolytic degradation product of TCC
1-(3,4-Dichlorophenyl)-3-phenylurea 3,4-Dichlorophenyl substitution Degradation intermediate of TCC
1-(2-((4-Chlorophenyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-yl)-3-phenylurea Quinoxaline ring fused with urea Cytotoxic activity (HeLa, MCF-7 cells)
1-(2-Chloropyridin-4-yl)-3-phenylurea (4PU-30) Chloropyridinyl substitution Cytokinin-like activity in plant biology
1-(bis(4-Chlorophenyl)methyl)-3-phenylurea Bis(4-chlorophenyl)methyl group CB1 receptor binding (Ki = 7050 nM)
1-(4-Methoxyphenyl)-3-phenylurea Methoxy substitution at para position No direct activity reported; safety data available

Key Observations:

Chlorine Substitution Patterns: The position and number of chlorine atoms significantly influence stability and bioactivity. For example, 1-(3,4-dichlorophenyl)-3-phenylurea is more resistant to pyrolytic degradation than its mono-chlorinated counterpart . The 4-chlorophenylmethyl group in 1-[(4-Chlorophenyl)methyl]-3-phenylurea balances hydrophobicity and electronic effects, making it a viable intermediate in agrochemical synthesis (e.g., metconazole precursors) .

The bis(4-chlorophenyl)methyl derivative () showed weak binding to the CB1 receptor (Ki = 7050 nM), indicating that steric bulk at the urea nitrogen reduces receptor affinity compared to smaller substituents.

Agrochemical Relevance :

  • Structural analogs like pyraclostrobin () and fenbuconazole () share the 4-chlorophenyl motif but incorporate additional functional groups (e.g., pyrazole, triazole) for enhanced fungicidal activity.

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups
This compound C₁₄H₁₃ClN₂O 260.72 g/mol Urea, 4-chlorophenylmethyl
1-(3,4-Dichlorophenyl)-3-phenylurea C₁₃H₁₀Cl₂N₂O 281.14 g/mol Urea, 3,4-dichlorophenyl
1-(2-Chloropyridin-4-yl)-3-phenylurea C₁₂H₁₀ClN₃O 247.68 g/mol Urea, chloropyridinyl
3-(4-Chlorophenyl)-1-methyl-1-phenylurea C₁₄H₁₃ClN₂O 260.72 g/mol N-methylated urea

Key Observations:

  • The chloropyridinyl substituent in 4PU-30 introduces aromatic nitrogen, enhancing hydrogen-bonding capacity and cytokinin-like activity .

Degradation and Environmental Relevance

This compound and its dichlorinated analog are products of TCC pyrolysis, with molar recovery rates indicating partial dehalogenation . This contrasts with fully chlorinated parent compounds, which persist longer in environmental matrices. The detection of these intermediates underscores the importance of structural modifications in predicting environmental fate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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